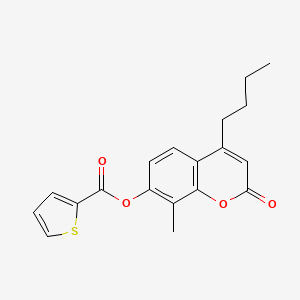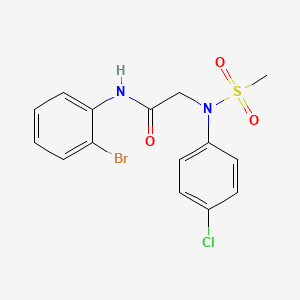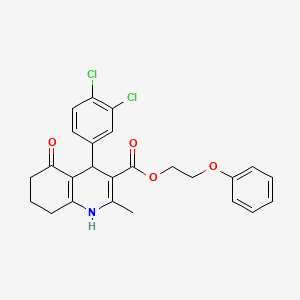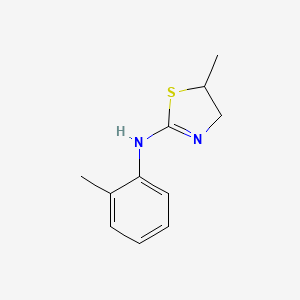![molecular formula C19H20N4O2 B5000555 N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1'-cyclohexan]-7-amine](/img/structure/B5000555.png)
N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1'-cyclohexan]-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diamino benzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction forms the benzimidazole core, which is then further functionalized to introduce the nitro and spirocyclohexane groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-(1-Methyl-1H-indol-3-yl)acetamide: Shares the indole moiety and exhibits similar pharmacological properties.
Uniqueness
N-(2-Methylphenyl)-6-nitrospiro[1,3-benzodiazole-2,1’-cyclohexan]-7-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-3-4-8-14(13)20-18-16(23(24)25)10-9-15-17(18)22-19(21-15)11-5-2-6-12-19/h3-4,7-10,20H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRRJLJTCEUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC3=NC4(CCCCC4)N=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE](/img/structure/B5000512.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5000522.png)

![3,5-dimethoxy-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B5000539.png)
![Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate](/img/structure/B5000542.png)

![(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5000556.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)

![N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE](/img/structure/B5000571.png)

